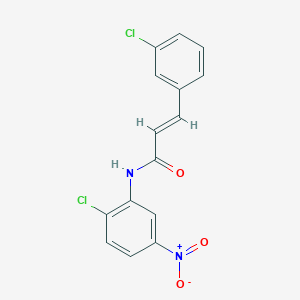![molecular formula C12H7ClF3NOS B5701872 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide works by inhibiting the activity of protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells and the activation of immune cells. By inhibiting BTK, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide prevents the activation of downstream signaling pathways that are involved in cancer cell growth and survival. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to modulate the activity of immune cells, which may help to reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide inhibits the activity of BTK, which leads to a reduction in the activation of downstream signaling pathways that promote cell growth and survival. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In immune cells, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to modulate the activity of BTK, which may help to reduce inflammation and autoimmune responses.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is that it has been extensively studied in preclinical models and has shown promising results in the treatment of cancer and autoimmune diseases. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has a relatively low toxicity profile, which makes it a good candidate for further development as a therapeutic agent. However, one limitation of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is that its efficacy may be limited by the development of resistance in cancer cells. Additionally, more research is needed to determine the optimal dosing and treatment regimen for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide in humans.
Future Directions
There are several future directions for the development of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide as a therapeutic agent. One area of research is the identification of biomarkers that can predict response to treatment with N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide. Additionally, more research is needed to determine the optimal dosing and treatment regimen for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide in humans. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide in humans with cancer and autoimmune diseases.
Synthesis Methods
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 4-chloro-2-(trifluoromethyl)aniline with thiophene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). This reaction results in the formation of an intermediate product, which is then treated with thionyl chloride to form the final compound, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the growth and survival of cancer cells, including those that are resistant to conventional chemotherapy. Additionally, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to modulate the immune system, which may make it an effective treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NOS/c13-7-3-4-9(8(6-7)12(14,15)16)17-11(18)10-2-1-5-19-10/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSPNNWJLIDZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)

![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)
![N-{amino[(4,7-dimethyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5701815.png)


![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5701828.png)
![2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5701830.png)
![1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5701845.png)
![ethyl 4-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5701846.png)
![ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5701848.png)


![N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5701874.png)